Canthiphytin

Description

Academic Significance of Canthiphytin as a Natural Product

This compound is a β-carboline alkaloid, a structural class renowned for its wide-ranging pharmacological potential. mdpi.comresearchgate.net Its academic significance stems from its unique structural modifications on the core canthinone skeleton. Natural products are often considered "privileged structures" in biology, and the specific architecture of this compound offers a valuable subject for structure-activity relationship (SAR) studies. mdpi.com The exploration of such analogues is crucial for understanding how subtle molecular changes influence biological targets. The compound is primarily associated with plant species of the Rutaceae and Simaroubaceae families, which are rich sources of bioactive alkaloids. researchgate.netnih.gov The isolation of this compound from these natural sources provides chemists with a template for developing new synthetic strategies and potential therapeutic agents.

Current Landscape of this compound-Related Scholarly Inquiry

The current body of scholarly work on this compound is intrinsically linked to the broader investigation of its parent compound, canthin-6-one (B41653). Research into canthin-6-one has revealed significant antifungal properties, attracting considerable interest. nih.govnih.gov Studies have shown that canthin-6-one exerts its antifungal effects by interfering with critical metabolic pathways in fungi. Specifically, it has been found to disrupt amino acid biosynthesis and nitrogen metabolism, which are essential for fungal growth and proliferation. nih.gov

Given the structural similarity, it is hypothesized that this compound may exhibit similar or uniquely modulated biological activities. The current focus of inquiry is therefore aimed at isolating sufficient quantities of this compound for comprehensive biological screening and to fully elucidate its mechanism of action, drawing parallels and distinctions from the well-documented canthin-6-one. The total synthesis of such natural products is a major goal in organic chemistry, not only to confirm its structure but also to produce analogues for further investigation. organic-chemistry.orgscripps.eduwikipedia.org

Rationale for Advanced Investigation of this compound

The impetus for a more profound investigation of this compound is multifaceted. Firstly, the rise of drug-resistant pathogens necessitates a continuous search for new antimicrobial agents with novel mechanisms of action. mdpi.com The established antifungal activity of the parent canthinone structure against significant plant pathogens like Fusarium oxysporum suggests that this compound could be a valuable lead compound in the development of new agrochemicals or pharmaceuticals. nih.gov

Secondly, the biosynthesis of canthinone alkaloids is a subject of academic interest. These compounds are derived from the amino acid tryptophan through a series of complex enzymatic steps. mdpi.comnih.govuomustansiriyah.edu.iq Understanding the precise biosynthetic pathway to this compound could provide insights into plant biochemistry and potentially enable biotechnological production methods. Elucidating its complete spectroscopic profile is a fundamental prerequisite for any further chemical or biological study. nzqa.govt.nzmedinadiscovery.comnih.gov The combination of its unique structure, the proven bioactivity of its chemical class, and the need for new therapeutic and agricultural compounds provides a compelling rationale for prioritizing advanced research into this compound.

Research Data on Canthinone Alkaloids

To provide context for this compound research, data on the well-studied parent compound, canthin-6-one, is presented.

Table 1: Antifungal Activity of Canthin-6-one

This table shows the Minimum Inhibitory Concentration (MIC) of canthin-6-one against a notable fungal pathogen. This data highlights the biological activity that prompts interest in related compounds like this compound.

| Fungal Species | MIC (μg/mL) | Reference Compound |

| Fusarium oxysporum f. sp. cucumerinum | 32.0 | Chlorothalonil |

Data sourced from PubMed Central. nih.gov

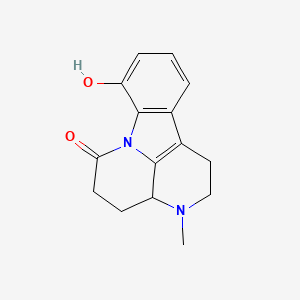

Structure

3D Structure

Properties

Molecular Formula |

C15H16N2O2 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

14-hydroxy-6-methyl-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one |

InChI |

InChI=1S/C15H16N2O2/c1-16-8-7-10-9-3-2-4-12(18)15(9)17-13(19)6-5-11(16)14(10)17/h2-4,11,18H,5-8H2,1H3 |

InChI Key |

ICFMTTBSNDFISA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2=C3C1CCC(=O)N3C4=C2C=CC=C4O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Biological Sources in Research Studies

The discovery of Canthiphytin has been linked to the traditional Algerian practice of using "gatrane," a pyrolytic oil, for the aromatization and purification of drinking water. Research into the chemical composition of this oil, derived from the destructive distillation of certain plant materials, led to the identification of this compound. One of the primary botanical sources for producing this oil is the Phoenician juniper, Juniperus phoenicea. univ-ouargla.dzjardineriaon.comwildflowersprovence.fr This evergreen coniferous species is native to the Mediterranean region and has been utilized in traditional medicine for various purposes. jardineriaon.comjapsonline.com

Strategic Approaches for this compound Extraction

The extraction of this compound is intrinsically linked to the production of the pyrolytic oil in which it is found. The primary method described in the research literature is destructive distillation, a process involving the heating of plant biomass in the absence of oxygen to produce a complex mixture of volatile compounds. univ-ouargla.dz

In a broader context of isolating compounds from plant matrices like Juniperus phoenicea, several extraction strategies are commonly employed. These include:

Hydrodistillation: This technique is frequently used to extract essential oils from aromatic plants. It involves boiling the plant material in water, with the resulting steam carrying the volatile compounds, which are then condensed and collected. japsonline.com

Solvent Extraction: This method uses organic solvents of varying polarities to selectively dissolve and extract compounds from the plant material. Common solvents range from non-polar (e.g., n-hexane) to polar (e.g., methanol, ethanol). nih.govmdpi.com Techniques like maceration (soaking the plant material in a solvent) and Soxhlet extraction (continuous extraction with a refluxing solvent) are widely used. mdpi.comderpharmachemica.com For instance, studies on Juniperus phoenicea have utilized methanolic extraction to analyze its phytochemical constituents. jppres.com

The choice of extraction method is critical as it influences the yield and profile of the extracted compounds.

Advanced Methodologies for this compound Isolation and Purification

Following extraction, the complex mixture must be subjected to purification techniques to isolate the target compound, this compound.

Chromatography is the cornerstone of purification in phytochemical research. It separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

| Technique | Stationary Phase | Mobile Phase | Separation Principle |

| Column Chromatography | Silica gel, alumina (B75360) | Organic solvents of increasing polarity | Polarity |

| Thin-Layer Chromatography (TLC) | Silica gel or alumina coated on a plate | Solvent mixture | Polarity (used for monitoring fractions) |

| High-Performance Liquid Chromatography (HPLC) | Various (e.g., C18) | Solvent gradient | Polarity, size, or affinity (for high-resolution purification) |

For the isolation of a specific compound like this compound from a complex extract, a multi-step chromatographic approach is typically necessary. This often begins with column chromatography to perform a coarse separation of the extract into fractions. These fractions are then analyzed, and those containing the compound of interest are further purified using techniques like preparative HPLC to yield the pure compound. nih.gov

Throughout the isolation process, it is essential to track the presence of this compound in the various fractions. Non-destructive analytical techniques are invaluable for this purpose as they allow for analysis without consuming the sample. The primary method identified in the context of this compound analysis is Gas Chromatography-Mass Spectrometry (GC-MS). univ-ouargla.dzphytopharmajournal.comnih.gov GC separates the volatile components of a mixture, and MS provides mass information for each component, allowing for their identification. nih.gov

Methodological Aspects of Structural Elucidation for this compound

Once this compound is isolated in its pure form, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques. While the specific elucidation data for this compound is not detailed in the provided search results, the standard methodological approach involves:

Mass Spectrometry (MS): As part of the GC-MS analysis, mass spectrometry provides the molecular weight and fragmentation pattern of the compound, offering clues about its structure. nih.gov The molecular formula for this compound has been reported as C₁₅H₁₆N₂O₂. univ-ouargla.dz

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful techniques for determining the carbon-hydrogen framework of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

By combining the data from these techniques, researchers can piece together the complete chemical structure of this compound.

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biosynthetic Origin of Canthiphytin

To unravel the biosynthetic origins of a compound like this compound, researchers would first need to identify its core chemical scaffold and propose plausible precursor molecules derived from primary metabolism.

The initial step in biosynthetic research is to identify the basic building blocks of the target molecule. For a novel alkaloid, which this compound is presumed to be, common precursors would include amino acids. For instance, the biosynthesis of many indole (B1671886) alkaloids originates from the amino acid tryptophan. youtube.com

To confirm these precursor-product relationships, scientists would conduct feeding experiments where isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) are supplied to the producing organism. The location and pattern of the isotopic labels in the isolated this compound would then be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). A positive incorporation of the label would provide strong evidence for the role of the fed compound as a biosynthetic precursor.

Isotopic labeling is a powerful technique used to trace the path of atoms from precursors to the final product. acs.org By using precursors labeled with stable isotopes such as ¹³C, ²H, or ¹⁵N, researchers can map out the biosynthetic pathway in detail. For example, feeding an organism with [¹-¹³C]-glucose and analyzing the labeling pattern in this compound could reveal how the carbon skeleton is assembled. Similarly, using ¹⁵N-labeled amino acids could pinpoint the origin of nitrogen atoms within the molecule.

Table 1: Hypothetical Isotopic Labeling Studies for this compound Biosynthesis

| Labeled Precursor Administered | Analytical Technique | Expected Information Gained |

| [¹³C₆]-Glucose | ¹³C NMR, MS | Elucidation of the contribution of glycolysis and pentose phosphate pathway to the carbon backbone. |

| [¹⁵N]-Tryptophan | ¹⁵N NMR, MS | Confirmation of tryptophan as the nitrogen source and indole precursor. |

| [¹³C, ¹⁵N]-Tryptophan | ¹³C-¹⁵N HSQC NMR | Tracing the intact incorporation of the tryptophan skeleton. |

| [²H]-Mevalonic acid | ²H NMR, MS | Investigation of the potential involvement of terpenoid precursors. |

Characterization of Key Enzymes in this compound Biosynthesis

Once the precursors and the general pathway are established, the focus shifts to identifying and characterizing the specific enzymes that catalyze each step of the biosynthesis.

In many microorganisms and some plants, the genes encoding the enzymes for a specific biosynthetic pathway are often located together in a contiguous region of the chromosome, known as a biosynthetic gene cluster (BGC). researchgate.netnih.gov The advent of whole-genome sequencing has made it possible to identify these BGCs using bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell). youtube.comresearchgate.net

If the genome of the this compound-producing organism were sequenced, researchers would search for BGCs containing genes that encode for enzyme classes typically involved in alkaloid biosynthesis, such as polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS), tailoring enzymes (e.g., oxidases, methyltransferases), and transporters. nih.govyoutube.com Functional annotation of these genes provides initial hypotheses about their roles in the biosynthetic pathway.

To confirm the function of candidate genes and enzymes, a combination of in vitro and in vivo techniques is employed. This can involve:

Heterologous expression: Expressing a candidate gene in a host organism (like E. coli or yeast) that does not naturally produce this compound and then feeding it the proposed substrate to see if the expected product is formed.

In vitro enzyme assays: Purifying the enzyme of interest and studying its catalytic activity with various substrates in a test tube. This allows for the determination of kinetic parameters and substrate specificity.

Gene knockout studies: Deleting a specific gene in the native producing organism and observing the effect on this compound production. An accumulation of an intermediate or the complete loss of production would confirm the gene's involvement.

Genetic and Environmental Factors Influencing Biosynthetic Yield in Research Systems

The production of secondary metabolites like this compound is often tightly regulated and can be influenced by a variety of genetic and environmental factors. tib.eu Understanding these factors is crucial for optimizing the yield of the compound in a laboratory or industrial setting.

Genetic Factors:

Regulatory genes: BGCs often contain regulatory genes (e.g., transcription factors) that control the expression of the entire cluster. Overexpression of these regulators can lead to increased production.

Precursor supply: The availability of precursor molecules from primary metabolism can be a limiting factor. Metabolic engineering to enhance the flux towards these precursors can improve yields.

Environmental Factors:

Culture conditions: In microbial systems, factors such as media composition (carbon and nitrogen sources), pH, temperature, and aeration can have a profound impact on secondary metabolite production.

Elicitors: The addition of certain molecules (elicitors) to the culture medium can induce the expression of biosynthetic genes. These can be biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals).

Table 2: Potential Factors Influencing this compound Biosynthesis

| Factor Category | Specific Factor | Potential Effect on Yield |

| Genetic | Overexpression of a pathway-specific positive regulator | Increase |

| Deletion of a competing metabolic pathway | Increase | |

| Increased expression of precursor biosynthetic genes | Increase | |

| Environmental | Optimization of carbon-to-nitrogen ratio in culture medium | Increase or Decrease |

| Addition of a chemical elicitor (e.g., jasmonic acid in plants) | Increase | |

| Co-cultivation with another microorganism | Increase or Decrease |

Chemical Synthesis and Analog Design

Total Synthesis Strategies for the Canthiphytin Core Structure

The construction of the this compound scaffold has been a subject of significant interest, prompting the development of innovative synthetic routes.

Retrosynthetic Analysis and Key Reaction Development

Retrosynthetic analysis, a foundational strategy in planning organic syntheses, has been instrumental in devising pathways to the this compound core. lkouniv.ac.inenamine.netmdpi.comchemistrydocs.comyoutube.comresearchgate.net This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials, revealing key bond disconnections and strategic transformations. lkouniv.ac.inenamine.netmdpi.comchemistrydocs.comyoutube.comresearchgate.net For complex molecules like this compound, this analysis highlights the most challenging and crucial steps in the synthetic sequence. lkouniv.ac.inconsensus.app

A pivotal aspect of any total synthesis is the development and implementation of key reactions that efficiently build the desired molecular framework. organic-chemistry.org While specific key reactions for this compound's total synthesis are not extensively detailed in the provided search results, general powerful reactions in natural product synthesis include Friedel-Crafts reactions for forming carbon-carbon bonds with aromatic rings and samarium diiodide-mediated reactions for carbonyl-alkene couplings. consensus.apporganic-chemistry.org The synthesis of complex heterocyclic systems often relies on cascade reactions, where multiple bonds are formed in a single operation, significantly increasing synthetic efficiency. acs.org

Methodological Challenges and Innovations in Synthesis

The synthesis of complex natural products like this compound is invariably accompanied by methodological challenges. consensus.apprsc.org These can include achieving the correct stereochemistry at multiple centers, constructing sterically hindered bonds, and the need for protecting and deprotecting functional groups at various stages. lkouniv.ac.inconsensus.apprsc.org The synthesis of intricate structures often requires the development of novel synthetic methods to overcome these obstacles. rsc.orgnih.gov

Innovations in synthesis often arise from the need to address these challenges. nih.gov This can involve the creation of new catalysts, the development of more selective reactions, or the design of entirely new synthetic strategies. nih.govnih.gov For instance, the demand for sustainable chemical manufacturing has spurred innovations in green synthesis and microflow chemistry. nih.gov While specific innovations for this compound are not detailed, the broader field of organic synthesis continually evolves to provide more efficient and elegant solutions to complex synthetic problems. nih.govnih.gov

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of a natural product is crucial for exploring its structure-activity relationships (SAR) and identifying compounds with improved properties.

Targeted Structural Modifications for Research Purposes

The modification of a lead compound like this compound allows researchers to probe the importance of different parts of the molecule for its biological activity. jneonatalsurg.comnih.govresearchgate.net Targeted structural modifications can involve altering functional groups, changing the stereochemistry of certain centers, or modifying the core scaffold itself. hku.hk For example, the synthesis of various derivatives of 2-mercaptobenzimidazole (B194830) has been undertaken to explore their antimicrobial activity. univ-ouargla.dz Similarly, modifying the structure of ananixanthone through acetylation, methylation, and benzylation has yielded new derivatives with altered cytotoxic activities.

While specific targeted modifications of this compound are not detailed in the provided results, the general principle involves making systematic changes to the molecule and evaluating the impact on its biological profile.

Diversification Strategies for Analog Libraries

The creation of analog libraries is a powerful tool in drug discovery and chemical biology. enamine.netacs.orgsymeres.comengineering.org.cncatsci.comnih.govpharmaron.com These libraries consist of a collection of related compounds with systematic variations in their structure. enamine.netacs.orgengineering.org.cncatsci.com The synthesis of such libraries allows for the rapid exploration of a wide chemical space to identify compounds with desired properties. enamine.netsymeres.com

Strategies for diversifying analog libraries include parallel synthesis, where multiple reactions are run simultaneously, and the use of versatile building blocks that can be easily modified. enamine.netsymeres.com Computational tools are often employed in the design of these libraries to ensure diversity and to predict the properties of the resulting compounds. symeres.com The development of efficient and high-throughput methods for synthesis and purification is essential for the successful generation of large and diverse analog libraries. enamine.netnih.gov

Stereoselective Synthesis Approaches for this compound and its Analogs

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical aspect of synthesizing complex molecules like this compound, as different stereoisomers can have vastly different biological activities.

Asymmetric synthesis aims to produce a single stereoisomer of a chiral molecule. beilstein-journals.orguwindsor.cayork.ac.ukrsc.orgmdpi.com There are several general approaches to achieve this, including the use of chiral catalysts, chiral auxiliaries, and chiral reagents. uwindsor.cayork.ac.uk Chiral catalysts, which are used in small amounts, can direct a reaction to form one enantiomer preferentially. uwindsor.cayork.ac.uk Chiral auxiliaries are temporarily attached to the starting material to control the stereochemical outcome of a reaction and are then removed. york.ac.uk Chiral reagents are used in stoichiometric amounts to introduce chirality. york.ac.uk

While specific stereoselective methods for this compound are not detailed in the provided search results, the synthesis of any complex, chiral natural product relies heavily on these established principles of asymmetric synthesis. nih.govrsc.orgbeilstein-journals.orgmdpi.commdpi.comrsc.org For instance, the stereoselective synthesis of the core of eleganine A, another indole (B1671886) alkaloid, featured a key stereoselective Ireland-Claisen rearrangement. rsc.org Similarly, the synthesis of benzannulated spiroketals has been achieved with stereocontrol using kinetic spirocyclization reactions. mdpi.com Such strategies would be essential in any total synthesis of this compound to ensure the correct absolute and relative stereochemistry of its multiple chiral centers.

Structure Activity Relationship Sar Investigations

Computational Approaches to Canthiphytin SAR

Computational methods have become indispensable in modern drug discovery, offering rapid and cost-effective ways to predict and analyze the interaction of molecules with biological targets. For this compound, these in silico techniques provide valuable insights into its SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Information regarding specific QSAR modeling studies on this compound is not available in the reviewed scientific literature.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a hypothetical QSAR study on this compound, a dataset of its derivatives with varying structural modifications and their corresponding measured biological activities would be required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a QSAR model would be developed to correlate these descriptors with the observed biological activity. A robust QSAR model could then be used to predict the activity of new, unsynthesized this compound derivatives, thereby guiding the design of more potent compounds.

Molecular Docking and Dynamics Simulations in SAR Elucidation

Specific molecular docking and dynamics simulation studies focused solely on this compound were not identified in the available scientific literature.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations would be employed to predict its binding mode within the active site of a specific biological target, such as an enzyme or a receptor. This would involve generating a three-dimensional model of this compound and docking it into the crystal structure of the target protein. The results would provide insights into the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity.

Molecular dynamics (MD) simulations could then be used to simulate the behavior of the this compound-target complex over time, providing a more dynamic picture of the binding process and the stability of the interactions. By understanding these interactions at an atomic level, researchers can rationalize the observed SAR and make informed decisions about which parts of the this compound scaffold to modify to improve its activity.

Experimental Evaluation of SAR in this compound Derivative Libraries

While computational studies provide valuable predictions, experimental evaluation of synthesized derivatives is essential to confirm and refine the SAR.

Impact of Substituent Variations on Biological Activities

Specific experimental studies on the synthesis and biological evaluation of a library of this compound derivatives could not be found in the reviewed literature.

To experimentally investigate the SAR of this compound, a library of derivatives would be synthesized by systematically modifying different positions of its core structure. For instance, various substituents with different electronic and steric properties could be introduced at specific sites on the aromatic rings or the heterocyclic core.

These synthesized derivatives would then be screened for their biological activities in relevant in vitro or in vivo assays. By comparing the activities of the derivatives with that of the parent this compound, researchers can deduce the influence of each substituent on the biological effect. For example, the introduction of an electron-withdrawing group at a particular position might enhance activity, while a bulky group at another position might diminish it. The findings from these studies are typically compiled into SAR tables that summarize the relationship between structural modifications and biological outcomes.

Interactive Data Table: Hypothetical SAR of this compound Derivatives

| Derivative | R1 Substituent | R2 Substituent | Biological Activity (IC50, µM) |

| This compound | H | H | 10.5 |

| Derivative A | OCH3 | H | 5.2 |

| Derivative B | Cl | H | 8.1 |

| Derivative C | H | NO2 | 15.7 |

| Derivative D | OCH3 | NO2 | 12.3 |

This table is a hypothetical representation to illustrate how SAR data for this compound derivatives would be presented. The data is not based on actual experimental results.

Conformational Analysis and Bioactive Conformations

There is no specific information available in the scientific literature regarding the conformational analysis and bioactive conformations of this compound.

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For this compound, techniques such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy could be used to determine its solid-state and solution-phase conformations, respectively.

Computational methods, such as molecular mechanics and quantum mechanics calculations, can also be employed to explore the conformational landscape of this compound and its derivatives. By comparing the preferred conformations of active and inactive analogs, it may be possible to identify the specific "bioactive conformation" – the three-dimensional arrangement that is required for binding to the biological target and eliciting a biological response.

Molecular and Cellular Mechanisms of Action Research

Functional Impact on Subcellular Organelles

Effects on Nuclear Processes (e.g., DNA replication, DNA damage response)

Similarly, there is a lack of research on the effects of Canthiphytin on nuclear processes. The DNA damage response (DDR) is a critical signaling pathway that ensures genome stability, and any defects can be associated with carcinogenesis. mdpi.comnih.govnih.gov This response is a complex network that repairs various types of DNA damage. nih.gov DNA replication is an essential process for cell division, involving the accurate copying of the genome to be passed on to daughter cells. researchoutreach.orgnih.gov The fidelity of DNA replication is maintained by proofreading and repair mechanisms to prevent mutations. nih.gov

In the absence of specific data for this compound, a detailed analysis of its impact on these critical cellular functions cannot be provided.

Biological Activities in Preclinical Research Models

In Vitro Cellular System Investigations

Antiproliferative Effects in Diverse Cell Lines

The potential of a compound to inhibit the growth of cancer cells is a crucial area of preclinical research. mdpi.comnih.gov Studies on various human tumor cell lines have demonstrated the antiproliferative capabilities of different natural and synthetic compounds. mdpi.comnih.gov For instance, extracts from Senecio leucanthemifolius have been shown to inhibit the in-vitro proliferation of a range of human tumor cell lines. nih.gov Specifically, the dichloromethane, ethyl acetate (B1210297), and butanol extracts of this plant exhibited significant cytotoxic activity against the COR-L23 large cell carcinoma cell line. nih.gov

Similarly, research on anthocyanin-rich extracts from fruits like Myrciaria jaboticaba has shown a reduction in the viability of HT-29 human colon adenocarcinoma cells. embrapa.br These extracts, containing compounds such as cyanidin-3-O-glucoside, delphinidin-3-O-glucoside, and petunidin-3,5-O-diglucoside, were found to inhibit cell development by causing G2/M phase arrest and increasing the number of apoptotic cells. embrapa.br Other studies have also highlighted the antiproliferative effects of various plant extracts and isolated compounds on cell lines like MDA-MB-231 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). mdpi.comresearchgate.net

The evaluation of antiproliferative effects often involves treating subconfluent cell cultures with a range of concentrations of the test substance and assessing cell viability after a specific incubation period, typically 48 hours. researchgate.net The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits cell proliferation by 50%, is a key parameter determined in these studies. For example, the flavonoid fraction of a Caralluma europaea extract showed a notable antiproliferative effect on MDA-MB-231 cells with an IC50 value of 43.62 ± 0.06 μg/ml. researchgate.net

It is also common to compare the activity of a test compound to a reference anticancer drug, such as doxorubicin, to gauge its relative potency. mdpi.com While natural extracts may show inhibitory activity, they are often less potent than established chemotherapeutic agents. mdpi.com

| Cell Line | Compound/Extract | Observed Effect | IC50 Value |

| COR-L23 (Large Cell Carcinoma) | Dichloromethane extract of Senecio leucanthemifolius | Cytotoxic activity | 20.1 µg/mL nih.gov |

| COR-L23 (Large Cell Carcinoma) | Ethyl acetate extract of Senecio leucanthemifolius | Cytotoxic activity | 5.0 µg/mL nih.gov |

| COR-L23 (Large Cell Carcinoma) | Butanol extract of Senecio leucanthemifolius | Cytotoxic activity | 6.4 µg/mL nih.gov |

| HT-29 (Colon Adenocarcinoma) | Anthocyanin-rich extracts from Myrciaria jaboticaba | Reduced cell viability, G2/M arrest, apoptosis embrapa.br | Not specified |

| MDA-MB-231 (Breast Cancer) | Flavonoid fraction of Caralluma europaea extract | Antiproliferative effect | 43.62 ± 0.06 µg/mL researchgate.net |

| MCF7 (Breast Cancer) | Saponins from Caralluma europaea extract | Antiproliferative activity | 5.097 µg/mL researchgate.net |

| MDA-MB-231 (Breast Cancer) | Saponins from Caralluma europaea extract | Antiproliferative activity | 4.195 µg/mL researchgate.net |

Antimicrobial Activity Studies Against Pathogenic Microorganisms

The increasing prevalence of antimicrobial resistance has spurred research into new antimicrobial agents from natural sources. oatext.comnih.gov Plant-derived compounds and microbial metabolites are being investigated for their potential to combat pathogenic bacteria and fungi. oatext.comnih.gov

Studies have shown that natural compounds can exhibit significant antimicrobial activity against a range of human pathogens. For example, compounds from Kalanchoe crenata have demonstrated strong bactericidal effects against Bacillus subtilis, Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. oatext.com The antimicrobial potential of plant extracts is often assessed using methods like the disk diffusion assay, which measures the zone of inhibition around a disk impregnated with the test substance. oatext.com

Similarly, ethanolic and aqueous extracts of plants such as roselle (Hibiscus sabdariffa), clove (Syzygium aromaticum), and thyme (Thymus vulgaris) have shown both antibacterial and antifungal activities against foodborne pathogens and spoilage microorganisms. frontiersin.org The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a critical parameter in these studies. frontiersin.org For instance, the aqueous extract of clove was found to be most effective against Bacillus cereus, with a MIC of 0.315%. frontiersin.org

The mechanisms underlying the antimicrobial action of these natural compounds can involve the disruption of the cell wall and a decrease in the internal pH of the microbial cells. frontiersin.org It is noteworthy that pathogens are often more sensitive to these compounds than spoilage bacteria. mdpi.com For example, Staphylococcus aureus, a common cause of food poisoning, has been shown to be highly susceptible to phytochemicals like eugenol, capsaicin, and vanillin. mdpi.com

| Microorganism | Compound/Extract | Method | Key Finding |

| Bacillus subtilis | Natural compounds from Kalanchoe crenata | Disk diffusion | Strong bactericidal effect oatext.com |

| Staphylococcus aureus | Natural compounds from Kalanchoe crenata | Disk diffusion | Strong bactericidal effect oatext.com |

| Klebsiella pneumoniae | Natural compounds from Kalanchoe crenata | Disk diffusion | Strong bactericidal effect oatext.com |

| Pseudomonas aeruginosa | Natural compounds from Kalanchoe crenata | Disk diffusion | Strong bactericidal effect oatext.com |

| Escherichia coli | Natural compounds from Kalanchoe crenata | Disk diffusion | Less activity oatext.com |

| Bacillus cereus | Aqueous extract of clove | MIC determination | MIC of 0.315% frontiersin.org |

| Staphylococcus aureus | Eugenol | IC50 determination | IC50 of 0.75 mM mdpi.com |

| Staphylococcus aureus | Capsaicin | IC50 determination | IC50 of 0.68 mM mdpi.com |

| Staphylococcus aureus | Vanillin | IC50 determination | IC50 of 1.38 mM mdpi.com |

Immunomodulatory Responses in Cell Cultures

The immune system's response can be modulated by various compounds, and in vitro cell cultures provide a valuable tool to study these effects. nih.govfrontiersin.org Mesenchymal stromal cells (MSCs), for example, have a remarkable ability to alter the phenotype and function of various immune cells. frontiersin.org They can suppress the proliferation and function of both CD4+ and CD8+ T cells, inhibit the generation of pro-inflammatory Th1 and Th17 cells, and promote the development of regulatory T cells (Tregs) and Th2 cells. frontiersin.org This immunomodulatory action is mediated by both cell-to-cell contact and the secretion of soluble factors. frontiersin.org

The interaction between endothelial cells and immune cells is another crucial aspect of the immune response. nih.gov Endothelial cells can regulate the trafficking and activation of immune cells. nih.gov Certain subsets of endothelial cells, termed 'immunomodulatory ECs' (IMECs), have been identified to have specific roles in immunity. nih.gov For instance, in the liver, lungs, and kidneys, immune cell recruitment primarily occurs in capillaries, leading to prolonged interaction with endothelial cells and allowing for immunomodulation. nih.gov

The effect of compounds on immune cell function can also be investigated using specific cell lines. For example, the human monocyte-like cell line THP-1 and the mouse macrophage cell line RAW 264.7 are used to study inflammatory responses. mdpi.com Canagliflozin (B192856), a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has been shown to inhibit the production of interleukin-1α (IL-1α) in these cell lines when stimulated with lipopolysaccharide (LPS). mdpi.com This effect is thought to be mediated by the inhibition of intracellular glycolysis and the promotion of autophagy. mdpi.com

Anti-inflammatory Mechanisms in Cellular Models

Cellular models are instrumental in elucidating the molecular mechanisms behind the anti-inflammatory effects of various compounds. mdpi.comnih.gov These models often involve stimulating immune cells, such as macrophages or microglia, with inflammatory agents like lipopolysaccharide (LPS) and then observing the effect of the test compound on the production of pro-inflammatory mediators. mdpi.com

For instance, the SGLT2 inhibitor canagliflozin has been shown to markedly inhibit the high-glucose-induced secretion of pro-inflammatory molecules like COX-2, TNF-α, IL-1β, iNOS, and NLRP3 in macrophages. mdpi.com The underlying mechanism involves a decrease in the activity of signaling pathways such as NF-κB, JNK, p38, and PI3K/Akt. mdpi.com Similarly, the anti-inflammatory effect of empagliflozin (B1684318) in an LPS-activated primary microglia rat model was associated with the inhibition of NF-κB and ERK1/2-MAPK signaling pathways, leading to a decrease in the expression of pro-inflammatory mediators like Nos2, IL-6, and TNF-α. mdpi.com

Apolipoprotein A-I (ApoA-I) is another molecule with anti-inflammatory properties. frontiersin.org It can exert its effects by regulating the function of immune cells, including monocytes, macrophages, dendritic cells, neutrophils, and T lymphocytes. frontiersin.org In monocytes, the expression of certain cell surface markers was found to be negatively correlated with ApoA-I levels, indicating a direct influence on the anti-inflammatory activity of these cells. frontiersin.org

The use of cell lines like THP-1 and U-937 can provide insights into different aspects of the inflammatory response. nih.gov Studies have shown that THP-1 cells may be more responsive to the pro-inflammatory M1 activation pathway, while U-937 cells are more responsive to the anti-inflammatory M2 activation pathway. nih.gov

In Vivo Animal Model Studies

Assessment of Compound Efficacy in Disease Models (e.g., xenograft models, infectious disease models)

In vivo animal models are a critical step in preclinical research, providing a more complex biological system to evaluate the efficacy of a potential therapeutic compound. nih.govmodernvivo.com These models are designed to mimic human diseases, allowing researchers to assess how a compound affects the disease process in a living organism. advancedsciencenews.com

Xenograft Models

Xenograft models are widely used in cancer research. antineo.frherabiolabs.com These models involve the transplantation of human tumor cells into immunocompromised mice, which prevents the rejection of the human cells. antineo.fr The tumor can be implanted subcutaneously (under the skin) or orthotopically (in the organ of origin). herabiolabs.com Subcutaneous models are generally easier to establish and monitor, while orthotopic models are thought to better replicate the tumor microenvironment and metastatic behavior of human cancers. herabiolabs.com

The efficacy of a test compound in a xenograft model is typically assessed by measuring the inhibition of tumor growth over time. researchgate.net For example, in a mouse xenograft model using Lu-99 human tumor cells, the compound MRTX1719 showed dose-dependent tumor growth inhibition. researchgate.net Similarly, treatment with the antibodies ch128.1/IgG1 or hu128.1 resulted in significant antitumor activity in mouse models of AIDS-related non-Hodgkin lymphoma using 2F7-BR44 or JB cells. mdpi.com

Infectious Disease Models

Animal models of infectious diseases are essential for evaluating the efficacy of new vaccines and antimicrobial therapeutics. iitri.orgrtihs.org These models involve challenging animals with a specific pathogen and then administering the test compound to determine its ability to prevent or treat the infection. iitri.org A variety of animal species, including rodents, rabbits, and nonhuman primates, are used depending on the pathogen and the disease being studied. iitri.orgperiodikos.com.br

The development of medical countermeasures for certain infectious agents relies on the FDA's "Animal Rule," which allows for marketing approval based on efficacy data from well-controlled animal studies when human efficacy trials are not ethical or feasible. iitri.org These studies are crucial for developing treatments for diseases caused by emerging viruses and other biothreat agents. iitri.org

| Model Type | Disease/Condition | Compound/Therapy | Key Efficacy Finding |

| Mouse Xenograft (Lu-99 cells) | Cancer | MRTX1719 | Dose-dependent tumor growth inhibition researchgate.net |

| Mouse Xenograft (2F7-BR44 or JB cells) | AIDS-related Non-Hodgkin Lymphoma | ch128.1/IgG1 or hu128.1 antibodies | Significant antitumor activity mdpi.com |

| Mouse Xenograft (EGFR mutant, KRAS mutant, MET exon 14 skipping) | Cancer | MYTX-011 | Potent efficacy regardless of mutation status businesswire.com |

| Infectious Disease Model | Various pathogens | Vaccines and antiviral therapeutics | Demonstration of efficacy prior to clinical trials iitri.org |

Pharmacodynamic Profiling in Animal Systems

Pharmacodynamic (PD) profiling in animal systems is a critical step in preclinical research to understand what a drug does to the body. wikipedia.orgnih.gov These studies investigate the mechanism of action and the effects of a substance on the intended therapeutic target and other physiological systems. europa.eu The primary goals are to characterize the pharmacological effects and to identify the most relevant animal models for further testing. europa.eu

Key aspects of pharmacodynamic profiling include:

Dose-Response Relationships: Establishing the relationship between the concentration of a drug and the magnitude of the observed effect. europa.eu

Target Engagement: Confirming that the drug interacts with its intended biological target (e.g., receptor binding, enzyme inhibition) and understanding the functional consequences of this interaction. europa.eu

Duration of Effect: Determining how long the pharmacological effects of the compound last. europa.eu

These studies are typically conducted in vitro using animal- and human-derived cells and in vivo using relevant animal models. europa.eu

Methodological Considerations for In Vivo Study Design

The design of in vivo studies is fundamental for generating reliable and reproducible preclinical data. nih.gov A robust experimental design bridges the gap between early cell-based models and human clinical trials. modernvivo.com Key methodological considerations are mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to ensure data quality and animal welfare. fda.gov

Important factors in in vivo study design include:

Selection of Animal Models: Choosing the appropriate species and strain that is most relevant to human physiology and the disease being studied. modernvivo.comeuropa.eu

Randomization and Blinding: Implementing these techniques is crucial to minimize bias in the study results. modernvivo.comnih.gov

Sample Size Calculation: Ensuring the study has enough statistical power to detect a meaningful effect without using an excessive number of animals. nih.gov

Control Groups: Including appropriate control groups is essential to validate that the observed effects are due to the test compound. fda.gov

Ethical Considerations: All studies must adhere to strict regulatory guidelines, such as Good Laboratory Practices (GLP), and the "Three R's" principle (Replacement, Reduction, and Refinement) to ensure animal welfare. fda.govmodernvivo.com

Advanced Preclinical Research Models

Organ-on-Chip and Microphysiological Systems for Canthiphytin Research

Organ-on-a-chip (OOC) and other microphysiological systems (MPS) are advanced in vitro models that mimic the structure and function of human organs. mdpi.comwikipedia.org These systems use microfluidic chips to culture living cells in a dynamic environment that replicates key physiological processes. mdpi.com OOCs offer a more accurate representation of human biology compared to traditional 2D cell cultures and have the potential to reduce the reliance on animal testing. mdpi.comnih.gov

Applications in preclinical research include:

Disease Modeling: Creating models of human diseases to study their mechanisms and test potential therapies. wikipedia.org For instance, a "synovitis"-relevant osteoarthritis model has been developed in a miniature knee joint system. nih.gov

Drug Screening: Evaluating the efficacy and toxicity of compounds in a human-relevant context. nih.gov

Pharmacokinetic and Pharmacodynamic Studies: Analyzing the absorption, distribution, metabolism, excretion, and effects of a drug in a controlled, organ-specific environment. mdpi.com

These systems can contain single organ mimics (e.g., liver-on-a-chip, lung-on-a-chip) or be interconnected to study systemic effects. wikipedia.orgnih.gov

In Silico Models for Preclinical Prediction

In silico models use computational simulations and artificial intelligence to predict the properties of chemical compounds, saving significant time and resources in the early stages of drug development. nih.govri.se These models can forecast a range of parameters before any laboratory experiments are conducted.

Key applications of in silico models include:

Toxicity Prediction: Identifying potential toxic liabilities of a molecule based on its chemical structure. ri.se Models have been developed to predict adverse effects like nephrotoxicity. frontiersin.org

ADME Profiling: Predicting the Absorption, Distribution, Metabolism, and Excretion properties of a drug candidate. ri.se

Mechanism Estimation: Integrating chemical-protein interaction data with machine learning can help predict side effects and their underlying mechanisms. nih.gov

Gene Perturbation: AI models can predict how cells will respond to genetic changes, which is crucial for understanding disease and developing targeted therapies. biorxiv.org

These computational tools act as an initial filter, helping researchers to prioritize the most promising compounds for further in vitro and in vivo testing. ri.se

Advanced Analytical Methodologies in Canthiphytin Research

High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in metabolomics, enabling the accurate identification of compounds within complex biological matrices. vulcanchem.com Unlike unit mass resolution instruments, HRMS provides mass measurements with high accuracy (typically <5 ppm error), which allows for the determination of a molecule's elemental composition from its exact mass. univ-ouargla.dz This capability is crucial for distinguishing Canthiphytin from other isomers or compounds with the same nominal mass that might be present in a crude plant extract.

In the context of metabolite profiling, a sample extract from a source organism, such as Zanthoxylum chiloperone, would be analyzed to generate a comprehensive profile of its chemical constituents. researchgate.net HRMS, often coupled with liquid chromatography, can detect this compound and calculate its elemental formula based on the high-resolution mass-to-charge ratio (m/z) of its molecular ion. vulcanchem.comjst.go.jp This confident identification is the first step in understanding the metabolic context of this compound within the organism. The high resolving power of instruments like the Orbitrap or FT-ICR-MS can also resolve fine isotopic patterns, further increasing confidence in the elemental formula assignment. vulcanchem.comjst.go.jp

Table 1: Theoretical Exact Masses for this compound (C₁₅H₁₆N₂O₂) Adducts

| Ion Species | Formula | Theoretical m/z |

| [M+H]⁺ | [C₁₅H₁₇N₂O₂]⁺ | 257.12850 |

| [M+Na]⁺ | [C₁₅H₁₆N₂O₂Na]⁺ | 279.11040 |

| [M+K]⁺ | [C₁₅H₁₆N₂O₂K]⁺ | 295.08433 |

| [M-H]⁻ | [C₁₅H₁₅N₂O₂]⁻ | 255.11425 |

This table illustrates the expected high-resolution m/z values that would be used to identify this compound in a metabolomics study.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and non-destructive technique for the de novo structural elucidation and confirmation of organic molecules like this compound. acs.orgjst.go.jp While other methods can suggest a structure, NMR provides definitive proof by mapping the carbon-hydrogen framework and the connectivity between atoms. researchgate.net

The structural confirmation of this compound, whether isolated from a natural source or produced via chemical synthesis, would involve a suite of NMR experiments performed in a suitable deuterated solvent. caltech.edu

¹H NMR (Proton NMR): This experiment identifies all the unique proton environments in the molecule. Information from chemical shifts, signal integrations (proton count), and splitting patterns (J-coupling) reveals the number of protons on adjacent carbons. acs.org

¹³C NMR (Carbon NMR): This provides a count of the unique carbon atoms in the structure, offering insight into the carbon backbone. acs.org

2D NMR Experiments: These are crucial for assembling the final structure.

COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., are on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two to three bonds away, which is essential for connecting the different fragments of the molecule and confirming the placement of quaternary carbons and heteroatoms. acs.org

For a molecule with the complexity of this compound, these combined experiments allow for the unambiguous assignment of every proton and carbon, confirming its unique hexacyclic ring system. jst.go.jp

Table 2: Key NMR Methodologies for Structural Confirmation of this compound

| NMR Experiment | Purpose in this compound Structural Confirmation |

| ¹H NMR | To identify and count proton environments and determine neighbor relationships through spin-spin coupling. |

| ¹³C NMR | To determine the number of unique carbon atoms and identify their chemical environment (e.g., C=O, aromatic C, aliphatic C). |

| COSY | To establish the sequence of proton-proton connectivities within individual spin systems of the piperidone and indole (B1671886) rings. |

| HSQC | To directly link each proton to its attached carbon, mapping out the C-H bonds of the molecular skeleton. |

| HMBC | To piece together the entire molecular structure by identifying long-range (2-3 bond) H-C correlations, confirming the assembly of the fused ring system. |

Chromatographic-Mass Spectrometric Coupling Techniques (LC-MS, GC-MS) for Quantitative Analysis

For the accurate quantification of this compound in various samples, such as biological fluids or plant extracts, chromatography coupled with mass spectrometry is the gold standard. The choice between Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on the analyte's physicochemical properties.

LC-MS/MS: As an alkaloid with polar functional groups and relatively low volatility, this compound is ideally suited for analysis by LC-MS/MS. This technique combines the separation power of high-performance liquid chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS). A typical quantitative method involves developing a separation method, often using a C18 reversed-phase column. The mass spectrometer is operated in selected reaction monitoring (SRM) mode, where a specific precursor ion for this compound is selected and fragmented to produce characteristic product ions. Monitoring a unique precursor-product ion transition provides exceptional selectivity and sensitivity. Method validation is essential and includes establishing the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision.

GC-MS: While less common for this type of compound, GC-MS can also be used for the analysis of this compound, as evidenced by its inclusion in a GC-MS analysis of essential oil. acs.org For GC-MS analysis, volatile and thermally stable compounds are required. This compound may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and thermal stability for optimal analysis. Quantification via GC-MS would similarly rely on selecting a specific ion (selected ion monitoring, SIM) for the target analyte to ensure specificity and sensitivity.

Table 3: Comparison of Chromatographic Techniques for this compound Quantification

| Parameter | LC-MS/MS | GC-MS |

| Principle | Separation of analytes in a liquid mobile phase followed by MS detection. | Separation of volatile analytes in a gaseous mobile phase followed by MS detection. |

| Suitability for this compound | High. Ideal for polar, non-volatile compounds. No derivatization needed. | Moderate. May require derivatization to increase volatility. |

| Typical Column | Reversed-phase (e.g., C18). | Capillary column (e.g., DB-5ms). |

| Detection Mode | Selected Reaction Monitoring (SRM). | Selected Ion Monitoring (SIM). |

| Key Advantages | High applicability to a wide range of compounds, high sensitivity and specificity. | Excellent separation efficiency for volatile compounds, established libraries for identification. |

Advanced Spectroscopic Techniques for Interaction Studies

Understanding the biological activity of this compound requires studying its interactions with molecular targets, such as proteins or enzymes. Advanced spectroscopic techniques can provide valuable insights into these binding events without requiring structural elucidation of the complex.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the secondary structure of proteins. If this compound binding to a target protein induces a conformational change, this can be detected as a change in the protein's CD spectrum, providing evidence of an interaction.

Fluorescence Spectroscopy: Many proteins contain intrinsic fluorophores (e.g., tryptophan residues). If this compound binds near one of these residues, it can cause a change in the local environment, leading to quenching or enhancement of the protein's fluorescence. This change can be monitored to determine binding affinity and kinetics.

Surface Plasmon Resonance (SPR): SPR is a powerful label-free technique for real-time monitoring of molecular interactions. In an SPR experiment, a target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of this compound to the protein causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. This allows for the direct measurement of association and dissociation rate constants.

Time-Resolved Spectroscopy: This advanced method uses ultrafast laser pulses to study the dynamics of molecular interactions on extremely short timescales (femtoseconds to nanoseconds). It could be employed to investigate the transient states and energy transfer processes that occur when this compound interacts with a biological receptor.

Table 4: Spectroscopic Techniques for Studying this compound-Target Interactions

| Technique | Principle | Information Gained |

| Circular Dichroism (CD) | Measures differences in absorption of circularly polarized light by chiral molecules. | Detects changes in protein secondary structure upon binding of this compound. |

| Fluorescence Spectroscopy | Monitors changes in the intrinsic fluorescence of a target protein upon ligand binding. | Evidence of binding, binding affinity (Kd), and stoichiometry. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface due to binding events. | Real-time kinetics (kon, koff), binding affinity (Kd), and specificity. |

| Time-Resolved Spectroscopy | Probes dynamic processes following photoexcitation with ultrashort laser pulses. | Insights into the ultrafast dynamics of the binding process and excited-state interactions. |

Future Directions and Identified Research Gaps

Exploration of Novel Biosynthetic Pathways and Enzymes

The natural production of Canthiphytin is a complex process that is not yet fully elucidated. It is known to be isolated from plant species such as Zanthoxylum chiloperone var. angustifolium and is believed to be derived from tryptophan and terpenoid precursors through a series of cyclization and oxidation reactions. vulcanchem.com A proposed synthetic route involves an Aldol condensation, acid-catalyzed cyclization, enzymatic hydroxylation, and methylation. vulcanchem.com However, the specific enzymes that catalyze these transformations in nature remain largely unknown.

Future research must prioritize the identification and characterization of these novel enzymes. This exploration could lead to several advancements:

Metabolic Engineering: Understanding the enzymatic machinery will enable the use of metabolic engineering and synthetic biology approaches to produce this compound and its derivatives in microbial hosts. This could overcome the low yields (12-15%) associated with current synthetic methods and provide a more sustainable and scalable production platform. vulcanchem.com

Discovery of New Analogs: Investigating the biosynthetic pathways may reveal novel intermediates with their own unique biological activities.

Enzymatic Synthesis: The enzymes themselves could be harnessed as biocatalysts for the in vitro synthesis of this compound, offering a green chemistry alternative to traditional synthetic routes. illinois.edu

Key enzymatic steps that require further investigation include the initial condensation reaction and the specific hydroxylases and methyltransferases involved in the final modifications of the this compound scaffold. vulcanchem.com

| Proposed Biosynthetic Step | Precursors/Intermediates | Research Gap |

| Aldol Condensation | Tryptamine and acetyl-CoA derivatives | Identification of the specific condensing enzyme. |

| Cyclization | --- | Characterization of the cyclase responsible for forming the naphthyridine ring. |

| Hydroxylation | --- | Isolation and functional analysis of the P450 monooxygenase or other hydroxylase. |

| Methylation | S-Adenosyl methionine (SAM) | Identification of the specific methyltransferase enzyme. |

Discovery and Validation of Undiscovered Molecular Targets

This compound's cytotoxic effects against cancer cell lines have been attributed to mechanisms such as the induction of reactive oxygen species (ROS), DNA damage, and the downregulation of the anti-apoptotic protein Bcl-2. vulcanchem.com In fungi, it has been shown to disrupt amino acid biosynthesis and nitrogen metabolism. vulcanchem.com While these findings are significant, the full spectrum of this compound's molecular interactions is likely much broader.

A critical research gap is the identification of direct molecular binding partners. The diverse biological effects suggest that this compound may interact with multiple targets, a common characteristic of many natural products. nih.gov Future research should employ unbiased, large-scale screening approaches to uncover these targets. Techniques such as affinity chromatography-mass spectrometry, chemical proteomics, and thermal shift assays could be instrumental. Validating these newly identified targets will be crucial for a complete mechanistic understanding of this compound's action and could reveal novel therapeutic applications beyond its current scope.

Development of Enhanced Preclinical Research Methodologies and Models

Preclinical research is essential for translating basic scientific discoveries into potential clinical applications. als.net The evaluation of this compound has so far relied on standard in vitro cancer cell lines and limited in vivo models. vulcanchem.com While these systems are useful for initial screening, they often fail to replicate the complex microenvironment of human diseases. birac.nic.in

To bridge this translational gap, future research must focus on developing and utilizing more sophisticated preclinical models:

Patient-Derived Xenografts (PDX): PDX models, which involve implanting tumor fragments from a patient into an immunodeficient mouse, better represent the heterogeneity of human cancers and are more predictive of clinical outcomes. nih.gov

3D Organoid Cultures: Three-dimensional organoids grown from patient-derived cells can mimic the architecture and function of native tissues and tumors more accurately than traditional 2D cell cultures.

Humanized Mouse Models: For studying interactions with the immune system, mouse models engrafted with human immune cells are invaluable.

The development of robust in vitro and in vivo models tailored to the diseases this compound is intended to treat will be critical for generating more predictive data on its efficacy and mechanism of action. birac.nic.in

Rational Design of Highly Potent and Selective this compound Analogs for Academic Investigation

While this compound itself has shown promise, its therapeutic potential may be limited by factors such as poor aqueous solubility. vulcanchem.com The synthesis of derivatives is a proven strategy to overcome such limitations. For instance, the derivative identified as 8h, featuring an N-methyl piperazine (B1678402) side chain, not only improved water solubility but also demonstrated an 8.6-fold increase in potency compared to the parent compound. vulcanchem.com

This initial success highlights the need for a systematic and rational approach to analog design. Future efforts should be directed towards:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are needed to understand how modifications to the this compound scaffold affect its biological activity, selectivity, and physicochemical properties. This involves synthesizing a library of analogs with systematic variations at different positions of the molecule.

Computational Modeling: Molecular docking and dynamic simulations can be used to predict how this compound and its analogs bind to known or newly discovered molecular targets. This in silico approach can help prioritize the synthesis of the most promising candidates, saving time and resources.

Targeted Modifications: Analogs should be designed to not only enhance potency but also to improve selectivity for cancer cells over healthy cells, thereby potentially reducing off-target effects.

A focused effort on medicinal chemistry and computational design will be key to unlocking the full therapeutic potential of the this compound scaffold for academic and potentially clinical investigation.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Action

To gain a holistic view of how this compound affects cellular systems, future research should integrate various "omics" technologies. Multi-omics approaches—which can include genomics, transcriptomics, proteomics, and metabolomics—provide a multi-layered perspective on biological processes and can uncover complex interactions that would be missed by single-data-type analyses. uv.esmdpi.com

Applying a multi-omics strategy to this compound research could:

Elucidate Mechanisms of Action: By simultaneously measuring changes in genes, RNA, proteins, and metabolites in cells treated with this compound, researchers can construct detailed models of its mechanism of action. nih.gov

Identify Biomarkers: Omics data can help identify biomarkers that predict sensitivity or resistance to this compound, which is crucial for patient stratification in potential future clinical studies. nih.gov

Uncover Resistance Pathways: Understanding how cancer cells adapt to and develop resistance to this compound at a systems level can inform the development of combination therapies to overcome this resistance.

The integration of these large datasets requires sophisticated bioinformatics and systems biology approaches to identify meaningful patterns and generate testable hypotheses, ultimately leading to a more comprehensive understanding of this compound's role as a bioactive compound. windows.net

Q & A

Q. Q. How to ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer: Standardize animal models (e.g., C57BL/6 mice), administer compounds via controlled routes (e.g., IV, oral gavage), and collect plasma samples at fixed intervals. Use LC-MS/MS for quantification, and report parameters like AUC, , and bioavailability with confidence intervals .

Q. What criteria define a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer: Synthesize derivatives with systematic modifications (e.g., halogenation, methylation). Test bioactivity in parallel with parent compound. Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Publish full synthetic protocols and characterization data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.